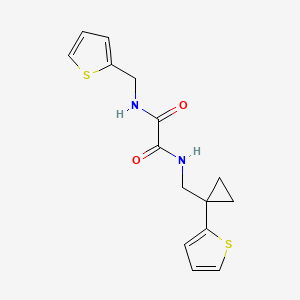![molecular formula C18H22N2OS2 B2559520 N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide CAS No. 895461-23-1](/img/structure/B2559520.png)
N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine” is a chemical compound with the molecular formula C8H12N2S . It’s used in the field of pharmaceutical intermediates .
Synthesis Analysis
A series of “tetrahydrobenzo[d]thiazoles” were synthesized in a study . The study designed a novel lead from Hit15 which was identified in silico as a dual kinase inhibitor against CK2 and GSK3β .Molecular Structure Analysis
The molecular structure of “6-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine” consists of a tetrahydrobenzo[d]thiazole ring with a methyl group attached to one of the carbon atoms and an amine group attached to the nitrogen atom .Chemical Reactions Analysis
In the study mentioned above, the compound was used as a lead to design a series of analogs . These analogs were screened and synthesized for their inhibitory activity against CK2 and GSK3β .Scientific Research Applications
Antimicrobial and Preservative Applications
- Methyl Paraben : A review on methyl paraben, a compound structurally related to the query chemical, highlights its long history as an antimicrobial preservative in foods, drugs, and cosmetics. Its wide usage is attributed to its stability, non-toxicity, and lack of accumulation in the human body. Furthermore, the compound's ability to undergo rapid excretion minimizes health risks associated with its use. This review emphasizes the safety and effectiveness of methyl paraben, suggesting potential antimicrobial or preservative applications for related compounds (Soni, Taylor, Greenberg, & Burdock, 2002).
Environmental Behavior of Parabens
- Parabens in Aquatic Environments : Another study examines the environmental impact of parabens, chemicals closely related to the query compound. It reviews their occurrence, fate, and behavior in aquatic systems, highlighting their ubiquity and persistence due to continuous introduction from consumer products. This research underscores the need for further investigation into the environmental impacts of such compounds, potentially informing the ecological considerations of related chemicals (Haman, Dauchy, Rosin, & Munoz, 2015).
Therapeutic Applications of Benzothiazole Derivatives
- Benzothiazole Derivatives : Exploring the therapeutic significance of benzothiazole and its derivatives reveals a broad spectrum of biological activities. These compounds are of great importance in medicinal chemistry, showing potential in treating various conditions with minimal toxicity. Such studies suggest that the query compound may also possess diverse biological activities, warranting further investigation into its therapeutic potential (Bhat & Belagali, 2020).
Mechanism of Action
Target of Action
The primary target of N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide is the nuclear factor (erythroid-derived 2)-like 2 (NRF2) . NRF2 is a transcription factor that plays a crucial role in cellular defense against oxidative stress by inducing the expression of antioxidant response element-dependent genes .
Mode of Action
This compound: activates NRF2 by disrupting its interaction with Kelch-like ECH-associated protein 1 (KEAP1) . KEAP1 is a substrate adaptor protein for a Cullin 3-dependent E3 ubiquitin ligase complex, which targets NRF2 for ubiquitination and subsequent degradation . By interfering with the KEAP1’s Kelch domain, the compound prevents NRF2 degradation, leading to its accumulation and activation .
Biochemical Pathways
The activation of NRF2 by This compound affects various biochemical pathways. NRF2 activation leads to the transcription of numerous antioxidant response element-dependent genes, including NQO1 and HO-1 . These genes play a crucial role in the cellular defense against oxidative stress .
Pharmacokinetics
The ADME properties of This compound The compound has been found to be metabolically stable in human, rat, and mouse liver microsomes . This suggests that the compound may have good bioavailability.
Result of Action
The activation of NRF2 by This compound results in anti-inflammatory activity. The compound has been shown to reverse the elevated levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, and IFN-γ) and inflammatory mediators (PGE2, COX-2, and NF-κB) in Escherichia coli Lipopolysaccharide (LPS Ec)-stimulated RAW 264.7 cells .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It is known that the compound is stable at room temperature and can dissolve in some polar solvents such as methanol and ethanol . This suggests that the compound’s action might be influenced by the solvent environment and temperature.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The compound N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide has been found to exhibit NRF2 activation through NQO1 enzymatic activity and mRNA expression of NQO1 and HO-1 in Hepa-1c1c7 cells . The compound disrupts the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2 via interfering with the KEAP1’s Kelch domain .
Cellular Effects
In cellular studies, this compound has shown anti-inflammatory activity in Escherichia coli Lipopolysaccharide (LPS Ec)-stimulated RAW 264.7 cells . The anti-inflammatory activity of the compound was associated with its ability to activate NRF2 .
Molecular Mechanism
At the molecular level, this compound exerts its effects by activating NRF2, a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation . The compound disrupts the interaction between KEAP1 and NRF2, thereby activating NRF2 .
Temporal Effects in Laboratory Settings
The compound this compound has been found to be metabolically stable in human, rat, and mouse liver microsomes and showed optimum half-life (T 1/2) and intrinsic clearance (Cl int) .
properties
IUPAC Name |
3-(4-methylphenyl)sulfanyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS2/c1-12-3-6-14(7-4-12)22-10-9-17(21)20-18-19-15-8-5-13(2)11-16(15)23-18/h3-4,6-7,13H,5,8-11H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUYNRQEPLFOAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)CCSC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

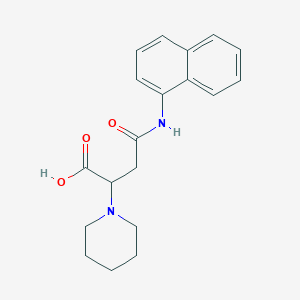

![7,8-Dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B2559444.png)
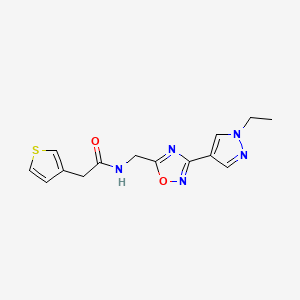
![2-[4-(1H-imidazol-1-yl)phenyl]acetic acid hydrochloride](/img/structure/B2559446.png)

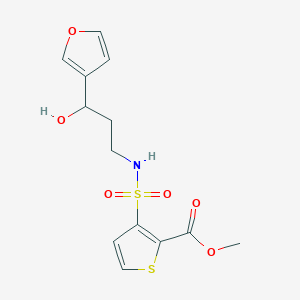

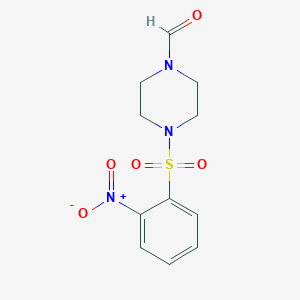

![Ethyl 2-(benzo[d]isoxazol-3-ylmethylsulfonamido)thiazole-4-carboxylate](/img/structure/B2559455.png)

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2559458.png)
